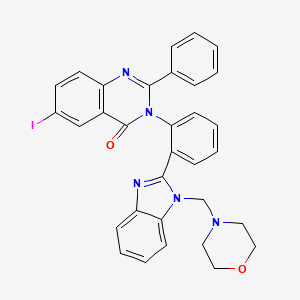

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-

Description

The compound 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a structurally complex quinazolinone derivative characterized by:

- A 6-iodo substituent on the quinazolinone core.

- A 3-position substitution featuring a benzimidazole moiety linked via a morpholinylmethyl group.

- A 2-phenyl group at the second position.

Quinazolinones are heterocyclic compounds with demonstrated pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

CAS No. |

91045-23-7 |

|---|---|

Molecular Formula |

C32H26IN5O2 |

Molecular Weight |

639.5 g/mol |

IUPAC Name |

6-iodo-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C32H26IN5O2/c33-23-14-15-26-25(20-23)32(39)38(30(34-26)22-8-2-1-3-9-22)28-12-6-4-10-24(28)31-35-27-11-5-7-13-29(27)37(31)21-36-16-18-40-19-17-36/h1-15,20H,16-19,21H2 |

InChI Key |

BLTWLRCZBAZQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Detailed Reaction Conditions and Notes

Quinazolinone core synthesis is often accomplished via cyclization of anthranilic acid derivatives with formamide or acyl chlorides, sometimes using isatoic anhydrides or benzoxazinones as intermediates.

Iodination at the 6th position is typically performed using electrophilic aromatic substitution with iodine in the presence of oxidants such as iodic acid or iodate salts, ensuring regioselectivity due to electronic effects of substituents on the quinazolinone ring.

Benzimidazole formation involves condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or dehydrating conditions, often catalyzed by acids or using microwave-assisted synthesis for better yields and shorter reaction times.

Morpholinylmethyl group introduction is achieved by alkylation of the benzimidazole nitrogen with morpholinylmethyl halides (e.g., chlorides or bromides) under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Final coupling of the substituted benzimidazole to the iodinated quinazolinone core can be done via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling if boronic acid derivatives are used. These reactions require palladium catalysts (e.g., Pd(PPh3)4), ligands, bases, and inert atmosphere (argon or nitrogen) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions Involved

- Cyclization reactions to form the quinazolinone and benzimidazole heterocycles.

- Electrophilic aromatic substitution for iodination.

- Nucleophilic substitution for alkylation with morpholinylmethyl halides.

- Cross-coupling reactions for final assembly of the molecule.

Common Reagents and Conditions

Summary of Research Findings

- The multi-step synthetic approach is essential due to the compound’s structural complexity.

- The iodination step is critical and must be regioselective to ensure substitution at the 6-position without affecting other reactive sites.

- Benzimidazole and morpholinylmethyl groups are introduced via well-established condensation and alkylation reactions, respectively.

- The final coupling step often utilizes palladium-catalyzed cross-coupling techniques, which provide versatility and high yields.

- Reaction conditions such as solvent choice, temperature control, and catalyst selection significantly impact the overall yield and purity.

- Literature indicates yields ranging from 50% to 85% per step , with purification typically involving recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups and substituents. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The iodine atom may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects at Position 6

The 6-iodo substituent distinguishes this compound from other halogenated quinazolinones:

- Iodo vs. Bromo derivatives, such as those in , show notable anti-inflammatory activity (e.g., 50–60% inhibition in carrageenan-induced edema models), suggesting the iodo analog could exhibit similar or enhanced potency.

- Iodo vs. Fluoro : Fluorine’s small size and electron-withdrawing effects often improve metabolic stability. The iodo group’s steric bulk might hinder receptor interactions compared to fluoro-substituted analogs .

Substituent Effects at Position 3

The 3-position of the target compound features a benzimidazole-morpholinylmethyl hybrid substituent, which contrasts with other common groups:

- Benzimidazole-Morpholinylmethyl : The benzimidazole moiety is associated with DNA intercalation and kinase inhibition, while the morpholinyl group enhances solubility via hydrogen bonding . This dual functionality may improve both target engagement and bioavailability compared to simpler aryl substituents.

- Comparison with Triazole Derivatives : Triazole-containing analogs (e.g., from ) exhibit antifungal activity (MIC: 2–8 µg/mL against Candida spp.), but the target compound’s benzimidazole group could offer broader-spectrum antimicrobial effects .

Substituent Effects at Position 2

The 2-phenyl group is a common feature in bioactive quinazolinones:

- Phenyl vs.

- Phenyl vs. Cinnamylthio : Cinnamylthio derivatives (e.g., ) show antioxidant activity (IC₅₀: 10–20 µM in DPPH assays), but the phenyl group’s simplicity may favor synthetic accessibility and stability.

Pharmacological and Pharmacokinetic Insights

Anti-Inflammatory Activity

- The target compound’s benzimidazole and iodo substituents may synergize to inhibit cyclooxygenase (COX) or nitric oxide (NO) pathways, similar to bromo derivatives (e.g., 60% edema inhibition at 50 mg/kg in ).

- Morpholinylmethyl groups could reduce cytotoxicity compared to non-polar substituents .

Antimicrobial Potential

- Benzimidazole moieties are known to disrupt microbial DNA synthesis. Coupled with iodine’s electronegativity, the compound may exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

Solubility and Bioavailability

- The morpholinyl group likely improves aqueous solubility, addressing a common limitation of iodinated compounds. This contrasts with 6-bromo-2-methyl analogs, which may require formulation optimization for delivery .

Biological Activity

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C32H26IN5O2

- Molecular Weight : 639.5 g/mol

- CAS Number : 91045-23-7

The compound features a quinazolinone core with an iodine atom at the 6th position and various substituents, such as a benzimidazole moiety and a morpholine group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a review highlighted the effectiveness of various quinazolinones against bacterial strains and fungi, indicating potential applications in treating infections .

Anticancer Properties

Research has shown that derivatives of quinazolinone, including the compound , have promising anticancer activity. Specific studies have focused on the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation. Compounds similar to 4(3H)-Quinazolinone have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. The presence of the morpholine group may enhance solubility and bioavailability, facilitating its interaction with inflammatory pathways .

The mechanism by which 4(3H)-Quinazolinone exerts its biological effects involves:

- Interaction with DNA and Enzymes : The benzimidazole moiety is known to bind to DNA and inhibit enzyme functions.

- Targeting EGFR : Inhibition of EGFR autophosphorylation leads to reduced cancer cell growth.

- Enhanced Solubility : The morpholine group increases solubility, improving cellular uptake and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Iodoquinazolinone | Similar core structure | Antimicrobial, anticancer |

| Benzimidazole Derivatives | Contains benzimidazole | Anticancer activity |

| 4(3H)-Quinazolinone | Parent compound | Basic biological activity |

The uniqueness of 4(3H)-Quinazolinone lies in its combination of multiple pharmacophores, potentially leading to enhanced therapeutic applications compared to simpler analogs .

Case Studies

- Antitumor Activity : A study conducted by Wissner et al. demonstrated that certain quinazoline derivatives showed potent antitumor activity against EGFR-overexpressing cancer cells. The introduction of specific substituents at the 6th position significantly improved their inhibitory effects .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various quinazolinones against clinical isolates of bacteria. The findings indicated that modifications at specific positions could enhance activity against resistant strains .

Q & A

Q. What are the established synthetic methodologies for constructing the 4(3H)-quinazolinone core with iodine and benzimidazole substituents?

- Methodological Answer: The synthesis of 4(3H)-quinazolinones typically involves cyclization of methyl 2-acylaminobenzoates with amine hydrochlorides using phosphorus pentoxide (P₂O₅) as a dehydrating agent. For example, methyl N-acetylanthranilate reacts with substituted amines under reflux (180°C) in the presence of P₂O₅ and N,N-dimethylcyclohexylamine to yield quinazolinones in ~88% efficiency . To introduce the 6-iodo substituent, iodination via electrophilic substitution (e.g., using I₂/HNO₃) at the ortho position of the quinazolinone ring is recommended. The benzimidazole-morpholine moiety can be pre-synthesized via condensation of o-phenylenediamine derivatives with morpholine-4-carbaldehyde, followed by coupling to the quinazolinone core using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. How do structural features of this compound influence its biological activity?

- Methodological Answer: The 6-iodo group enhances electrophilic reactivity, potentially enabling covalent interactions with cysteine residues in enzyme active sites. The benzimidazole moiety is known to intercalate into DNA or bind ATP pockets in kinases, while the morpholinylmethyl group improves solubility and bioavailability by introducing a polar, non-ionic substituent. Comparative studies of analogs (e.g., 3-indazolyl-substituted quinazolinones) show that phenyl groups at C(2) enhance antiproliferative activity compared to methyl/ethyl analogs, likely due to increased π-π stacking with aromatic residues in targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃/CH₂/CH groups. The deshielded proton at C(3) (δ ~8.3 ppm in CDCl₃) confirms quinazolinone ring formation .

- IR Spectroscopy: A strong absorption at ~1680 cm⁻¹ confirms the carbonyl (C=O) stretch of the quinazolinone core .

- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., iodine position) and confirm the spatial orientation of the benzimidazole-morpholine substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer: Use a statistical design of experiments (DoE) to identify critical variables (e.g., temperature, molar ratios, solvent polarity). For example, a Central Composite Design (CCD) can optimize the cyclization step:

Q. How to resolve contradictory data in biological activity studies (e.g., IC₅₀ variability across assays)?

- Methodological Answer:

- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition assays, use ATP concentration-matched conditions.

- Metabolic Stability Testing: Evaluate cytochrome P450-mediated degradation using liver microsomes to explain discrepancies between in vitro and in vivo results.

- Molecular Dynamics Simulations: Model binding modes to identify if conformational flexibility in the benzimidazole-morpholine group alters target engagement .

Q. What computational strategies predict binding affinity for target prioritization?

- Methodological Answer: Combine docking (AutoDock Vina) and MM-GBSA free-energy calculations to rank potential targets (e.g., PARP-1, EGFR). The iodine atom’s van der Waals radius (~1.98 Å) may sterically clash with smaller binding pockets, necessitating induced-fit docking. Pharmacophore models should emphasize the planar quinazolinone-benzimidazole system and hydrogen-bond acceptors (morpholine oxygen) .

Q. How to design structure-activity relationship (SAR) studies for substituent variation?

- Methodological Answer:

- Core Modifications: Replace iodine with bromine or trifluoromethyl to assess halogen-dependent activity.

- Side-Chain Variations: Substitute morpholinylmethyl with piperazinyl or thiomorpholine to probe solubility and hydrogen-bonding capacity.

- Bioisosteric Replacement: Replace the benzimidazole with indazole or purine scaffolds to evaluate heterocycle-specific interactions .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer:

- Byproduct Removal: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) separates unreacted starting materials.

- Solubility Issues: Use DMSO/water mixtures for recrystallization. For persistent impurities, employ countercurrent distribution or preparative HPLC with a C18 column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.